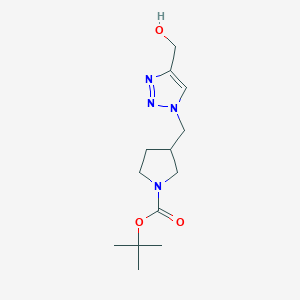

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-5-4-10(6-16)7-17-8-11(9-18)14-15-17/h8,10,18H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOGBGRJSXEJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate (CAS: 2098120-92-2) is a complex organic compound featuring a pyrrolidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring: Cyclization reactions from suitable precursors.

- Introduction of the Triazole Moiety: Click chemistry reactions using azide and alkyne precursors.

- Hydroxymethylation: Addition of the hydroxymethyl group.

- Esterification: Final formation of the tert-butyl ester .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activities.

- The pyrrolidine ring may interact with neurotransmitter receptors, modulating their function .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Neuroprotective Effects: Potentially protecting neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ) .

- Inhibition of Enzymatic Activity: It may act as an inhibitor for enzymes like acetylcholinesterase and β-secretase, which are significant in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Comparison with Similar Compounds

When compared to similar compounds, such as tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate, this compound offers unique properties due to its specific structural features that enhance its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Regiochemistry and Bioactivity :

- The target compound’s triazole is at the pyrrolidine 3-position, whereas its regioisomer (position 2) in may exhibit altered conformational flexibility, impacting binding to biological targets.

Functional Group Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the formyl analog in , which is more reactive (e.g., for Schiff base formation).

Synthetic Strategies :

- All compounds utilize CuAAC for triazole formation, ensuring regioselectivity .

- The tert-butyl carbamate protection in the target compound and analogs (e.g., ) prevents undesired side reactions during synthesis.

Therapeutic Potential: Aryl-triazole-pyrrolidine hybrids (e.g., ) demonstrate efficacy as receptor agonists, suggesting the target compound could be optimized for similar roles.

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Formyl Analog | Fluorinated Analog |

|---|---|---|---|

| Molecular Weight | 268.32 g/mol | 254.26 g/mol | 473.52 g/mol |

| LogP (Predicted) | 1.2 | 1.8 | 3.5 |

| Hydrogen Bond Donors | 2 | 1 | 3 |

- The target compound’s lower LogP (1.2) indicates moderate hydrophilicity, suitable for aqueous solubility in drug formulations.

Stability and Reactivity

- The tert-butyl carbamate group in the target compound resists hydrolysis under physiological conditions, unlike methyl esters in , which may undergo esterase-mediated cleavage.

- The hydroxymethyl group offers a site for further derivatization (e.g., phosphorylation, glycosylation) without the instability of aldehydes .

Preparation Methods

Starting Material and Key Intermediate Preparation

The synthesis typically begins with commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which serves as the pyrrolidine core protected by the tert-butyl carbamate (Boc) group. This intermediate is crucial for subsequent functionalization steps.

Mesylation of the Hydroxyl Group:

The hydroxyl group at the 3-position of the pyrrolidine ring is converted into a good leaving group by treatment with methanesulfonyl chloride (mesyl chloride) in the presence of a base, typically triethylamine, to form the corresponding mesylate intermediate. This step activates the molecule for nucleophilic substitution reactions.Vinylation or Alkylation:

The mesylate intermediate can be subjected to nucleophilic substitution with suitable nucleophiles to introduce the desired substituents. For example, vinylation to form tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate has been reported, which can be further elaborated.

Installation of the 1,2,3-Triazole Moiety via Click Chemistry

A key feature of the target compound is the 1,2,3-triazole ring substituted with a hydroxymethyl group at the 4-position. This heterocycle is typically introduced using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction.

Preparation of Azide or Alkyne Precursors:

The pyrrolidine intermediate bearing a suitable leaving group (e.g., mesylate or halide) is converted into an azide or alkyne derivative, depending on the synthetic route chosen.CuAAC Reaction:

The azide and alkyne components are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, under mild conditions to form the 1,4-disubstituted 1,2,3-triazole ring. This reaction is regioselective and high yielding, providing the triazole ring linked to the pyrrolidine core.Hydroxymethyl Substitution:

The hydroxymethyl group at the 4-position of the triazole can be introduced either by using a hydroxymethyl-substituted alkyne or azide precursor or by post-cycloaddition functionalization such as reduction or oxidation steps.

Protection and Deprotection Strategies

Boc Protection:

The tert-butyl carbamate protecting group on the pyrrolidine nitrogen is stable under many reaction conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine if needed for further derivatization.Other Functional Group Manipulations:

Reduction of lactams or esters to alcohols or aldehydes, oxidation of alcohols to acids or aldehydes, and selective alkylations are common steps in the synthetic sequences leading to the target compound or its analogs.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Boc-protected pyrrolidine activation | Methanesulfonyl chloride, base (e.g., Et3N) | Mesylate intermediate |

| 2 | Nucleophilic substitution | Azide or alkyne nucleophile | Azide or alkyne-functionalized pyrrolidine |

| 3 | CuAAC "click" cycloaddition | CuSO4, sodium ascorbate, solvent (e.g., t-BuOH/H2O) | Formation of 1,2,3-triazole ring |

| 4 | Hydroxymethyl introduction | Hydroxymethyl-substituted alkyne/azide or post-functionalization | Hydroxymethyl-substituted triazole |

| 5 | Deprotection (optional) | Acidic conditions (e.g., TFA) | Free amine or further derivatized compound |

Detailed Research Findings and Yields

- The mesylation step proceeds with high efficiency, typically yielding over 80% of the mesylate intermediate.

- CuAAC reactions are renowned for their near-quantitative yields and mild conditions, with regioselectivity favoring the 1,4-disubstituted triazole isomer.

- Protection and deprotection steps involving Boc groups are well-established, with deprotection yields generally exceeding 85%.

- The overall synthetic route to tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is efficient and amenable to scale-up due to the robustness of each step.

Additional Notes on Analog Synthesis

- Analogous compounds have been synthesized using similar strategies, including variations in the pyrrolidine substitution pattern and triazole substituents, demonstrating the versatility of the synthetic approach.

- Advanced synthetic techniques such as rhodium(I)-catalyzed 1,4-additions and C-H activation-arylation have been employed in related systems to diversify the chemical space around the pyrrolidine-triazole scaffold.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for forming the 1,2,3-triazole ring. Key steps include:

- Step 1 : Preparation of a pyrrolidine intermediate with a propargyl or azide group.

- Step 2 : CuAAC reaction between the azide and alkyne components under mild conditions (e.g., room temperature, using CuI or CuSO₄ with sodium ascorbate in DMF or CH₂Cl₂) to form the triazole .

- Step 3 : Protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl (Boc) for amines, hydroxymethyl stabilization) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole (1,4-substitution) and verify stereochemistry at the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and purity.

- HPLC : To assess purity (>98% is typical for research-grade material) .

- X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen bonding (e.g., SHELXL refinement) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the CuAAC step in the synthesis?

- Catalyst Optimization : Use Cu(I) sources (e.g., CuI) with tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the catalyst and prevent oxidation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while CH₂Cl₂ minimizes side reactions .

- Temperature Control : Lower temperatures (0–20°C) reduce byproduct formation during triazole assembly .

- Real-Time Monitoring : TLC or LC-MS to track reaction progress and adjust stoichiometry .

Q. What strategies resolve diastereomer formation during pyrrolidine functionalization?

- Chiral Auxiliaries : Use enantiopure Boc-protected pyrrolidine precursors to control stereochemistry .

- Dynamic Kinetic Resolution : Employ catalysts like lipases or transition metals to favor one diastereomer .

- Crystallization-Driven Separation : Diastereomers may exhibit distinct solubility profiles, enabling selective crystallization .

Q. How should researchers address instability of the hydroxymethyl group during storage?

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the hydroxymethyl group to a carbonyl .

- Lyophilization : Convert to a stable lyophilized powder for long-term storage at –20°C .

- Stabilizing Additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit degradation .

Q. What methodologies are recommended for studying this compound’s biological interactions?

- Surface Plasmon Resonance (SPR) : To measure binding kinetics with target proteins (e.g., enzymes or receptors).

- Molecular Docking : Computational modeling to predict binding modes, leveraging the triazole’s hydrogen-bonding capability .

- Cellular Assays : Fluorescence tagging (via the hydroxymethyl group) to track intracellular localization .

Data Contradiction and Troubleshooting

Q. How to interpret conflicting NMR data for the triazole and pyrrolidine protons?

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the triazole and pyrrolidine moieties .

- Variable Temperature NMR : Heat samples to 50–60°C to reduce signal broadening caused by conformational exchange .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. Why might X-ray crystallography fail to resolve the compound’s structure?

- Crystal Quality : Optimize crystallization conditions (e.g., solvent vapor diffusion in EtOAc/hexane) to obtain diffraction-quality crystals .

- Disorder in the Triazole Ring : Use restraints during SHELXL refinement to model dynamic regions .

- Hydrogen Bonding Networks : Analyze packing diagrams to identify intermolecular interactions that stabilize the lattice .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Stepwise Documentation : Record exact equivalents, reaction times, and purification details for each intermediate .

- Quality Control Checkpoints : Validate intermediates via NMR and MS before proceeding to subsequent steps .

- Batch Consistency : Use the same supplier for reagents (e.g., Boc-protected amines) to minimize variability .

Q. How to design SAR studies for derivatives of this compound?

- Core Modifications : Systematically vary the triazole substituents (e.g., alkyl vs. aryl groups) and pyrrolidine substituents (e.g., hydroxyl vs. methyl) .

- Biological Testing : Pair structural analogs with enzymatic assays (e.g., IC₅₀ measurements) to correlate activity with substituent effects .

- Computational QSAR : Develop quantitative structure-activity relationship models to predict optimal modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.